3,4-Difluoro-2-hydroxybenzoic acid

Descripción general

Descripción

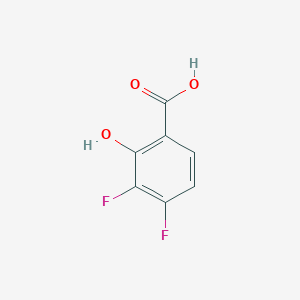

3,4-Difluoro-2-hydroxybenzoic acid: is an organic compound with the molecular formula C7H4F2O3 It is a derivative of benzoic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions, and a hydroxyl group is present at the 2 position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-2-hydroxybenzoic acid typically involves the fluorination of 2-hydroxybenzoic acid (salicylic acid). One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane, and the temperature is maintained between 0°C to room temperature to ensure selective fluorination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step processes starting from readily available precursors. The process may include steps like nitration, reduction, diazotization, and subsequent fluorination. The reaction conditions are optimized to achieve high yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Reduction to Benzenemethanol Derivatives

3,4-Difluoro-2-hydroxybenzoic acid undergoes reduction of the carboxylic acid group to a hydroxymethyl group using borane-dimethyl sulfide (BH₃·Me₂S) in tetrahydrofuran (THF). This reaction proceeds via the following steps:

-

Reagents : BH₃·Me₂S (4 equivalents relative to substrate)

-

Conditions : Room temperature, 3 hours, followed by methanol quenching.

Mechanistic Insight :

BH₃·Me₂S acts as a reducing agent, converting the carboxylic acid to a borate intermediate, which is subsequently hydrolyzed to the alcohol.

Hydrolysis of Nitrile Precursors

The compound can be synthesized via hydrolysis of 2,4-difluoro-3-anisole nitrile under acidic conditions:

-

Reagents : 40% hydrobromic acid (HBr)

-

Conditions : 130°C, overnight reaction.

Key Observations :

-

Demethylation occurs concurrently with nitrile hydrolysis.

-

Optimal temperatures range from 90–140°C to avoid decomposition.

Nitration and Diazotization

Nitration of this compound derivatives introduces nitro groups, enabling further functionalization:

Applications :

These steps are critical in synthesizing intermediates for antimicrobial quinolonecarboxylic acids .

Esterification and Hydrogenation

Esterification of the carboxylic acid group facilitates subsequent reductions:

-

Esterification : Ethanol/H₂SO₄, reflux.

-

Hydrogenation : Pd/C catalyst, H₂ gas, 50°C.

-

Yield : 97% for ethyl 5-amino-3-chloro-2,4-difluorobenzoate .

Table: Reaction Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 10% Pd/C | Maximizes rate |

| Temperature | 50°C | Prevents side reactions |

Crystal Packing and Hydrogen Bonding

The compound forms intramolecular O—H⋯O hydrogen bonds and π–π stacking interactions in the solid state:

-

Hydrogen Bonds : Inversion dimers linked via R₂²(8) motifs .

-

π–π Interactions : Centroid distance = 3.78 Å, stabilizing the crystal lattice .

Implications :

These interactions affect solubility and reactivity in solid-phase syntheses.

Decarboxylation Pathways

While not explicitly documented for this compound, analogous fluorinated benzoic acids undergo decarboxylation under thermal or acidic conditions. For example:

-

Thermal Decarboxylation : 180–200°C, yielding CO₂ and a fluorophenol derivative.

-

Acid-Catalyzed : H₂SO₄, 100°C, forming difluorohydroxybenzene .

Comparative Reactivity with Isomers

This compound exhibits distinct reactivity compared to its isomer 3,5-difluoro-2-hydroxybenzoic acid:

| Property | This compound | 3,5-Difluoro-2-hydroxybenzoic acid |

|---|---|---|

| pKa (COOH) | ~2.8 | ~2.6 |

| Melting Point | 122–124°C | 158–160°C |

| Solubility in THF | High | Moderate |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Fluorinated benzoic acids, including DFHBA, have been studied for their antimicrobial properties. Research indicates that derivatives of these compounds exhibit significant activity against various bacterial strains. For instance, DFHBA has been incorporated into the synthesis of benzisoxazole-containing barbiturate derivatives, which have shown promising anticancer activity in preliminary studies .

Prodrug Development

DFHBA is also utilized in the development of prodrugs aimed at enhancing therapeutic efficacy through antibody and gene-directed enzyme prodrug therapy. The fluorination enhances metabolic stability and bioavailability, making it a valuable intermediate in drug synthesis .

Material Science

Polymer Chemistry

In polymer chemistry, DFHBA is used as a building block for synthesizing fluorinated polymers. These polymers exhibit improved thermal stability and chemical resistance compared to their non-fluorinated counterparts. The incorporation of DFHBA into polymer matrices can enhance properties such as hydrophobicity and mechanical strength.

Synthesis and Preparation

The synthesis of DFHBA involves several steps starting from readily available precursors such as 3,4,5-trifluoronitrobenzene. The preparation method includes methoxylation, reduction, bromination, deamination, cyanation, and hydrolysis to yield the final product . This synthetic route is notable for its simplicity and efficiency, making it suitable for industrial applications.

Case Study 1: Anticancer Activity

A study focusing on the synthesis of benzisoxazole derivatives from DFHBA revealed significant anticancer properties against specific cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis in malignant cells while sparing healthy tissues .

Case Study 2: Antimicrobial Efficacy

Research conducted on various fluorinated benzoic acid derivatives demonstrated that DFHBA exhibited substantial antimicrobial activity against Gram-positive bacteria. The findings suggest that modifications in the molecular structure can enhance antibacterial potency and selectivity .

Mecanismo De Acción

The mechanism of action of 3,4-Difluoro-2-hydroxybenzoic acid in biological systems involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with active sites of enzymes or receptors. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways. The hydroxyl group at the 2 position also plays a crucial role in binding interactions.

Comparación Con Compuestos Similares

- 2,3-Difluoro-4-hydroxybenzoic acid

- 3,5-Difluoro-2-hydroxybenzoic acid

- 3-Fluoro-2-hydroxybenzoic acid

Comparison:

- 2,3-Difluoro-4-hydroxybenzoic acid: Similar in structure but with fluorine atoms at different positions, leading to different chemical reactivity and biological activity.

- 3,5-Difluoro-2-hydroxybenzoic acid: Fluorine atoms at the 3 and 5 positions, which may affect its steric and electronic properties compared to 3,4-Difluoro-2-hydroxybenzoic acid.

- 3-Fluoro-2-hydroxybenzoic acid: Contains only one fluorine atom, resulting in different physicochemical properties and potentially different applications.

This compound stands out due to its specific substitution pattern, which can impart unique properties and make it suitable for specialized applications in various fields.

Actividad Biológica

3,4-Difluoro-2-hydroxybenzoic acid (DFHBA) is a fluorinated derivative of hydroxybenzoic acid that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential as an enzyme inhibitor, and implications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is CHFO, with a molecular weight of 174.1 g/mol. The compound features two fluorine atoms at the 3 and 4 positions relative to the hydroxyl group on the aromatic ring, which enhances its lipophilicity and potential interactions with biological targets.

The biological activity of DFHBA is largely attributed to its structural features, particularly the presence of fluorine atoms. These atoms can enhance binding affinity through the formation of hydrogen bonds with active sites of enzymes or receptors. The hydroxyl group also plays a crucial role in these binding interactions.

Antimicrobial Activity

DFHBA has been investigated for its antimicrobial properties , demonstrating significant activity against various bacterial strains. Research has shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Table 1: Antimicrobial Activity of DFHBA

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison to Standard Drug |

|---|---|---|

| Escherichia coli | 10 µg/mL | Comparable to kanamycin |

| Staphylococcus aureus | 5 µg/mL | 1.9-fold lower than ciprofloxacin |

| Pseudomonas aeruginosa | 8 µg/mL | Similar to standard drugs |

| Bacillus subtilis | 12 µg/mL | Higher than amoxicillin |

These results indicate that DFHBA possesses promising antibacterial activity, particularly against strains like E. coli and S. aureus, which are significant pathogens in clinical settings .

Enzyme Inhibition Studies

DFHBA has been explored for its potential as an enzyme inhibitor . Studies suggest that it can inhibit key enzymes involved in bacterial fatty acid synthesis, such as ecKAS III (E. coli ketoacyl-acyl carrier protein synthase III). The presence of fluorine enhances its binding affinity to the enzyme's active site, leading to effective inhibition .

Case Study: Inhibition of ecKAS III

In ligand-docking studies, DFHBA showed a favorable binding conformation at the active site of ecKAS III, suggesting that its mechanism of action involves competitive inhibition. The IC values obtained from these studies indicate that DFHBA is a potent inhibitor compared to other known inhibitors .

Applications in Drug Development

Given its biological activities, DFHBA is being investigated for potential applications in drug development . It serves as an important intermediate in synthesizing various pharmaceutical compounds, particularly those targeting microbial infections and inflammatory diseases. Its structural characteristics allow for modifications that could enhance efficacy and reduce toxicity in therapeutic applications.

Propiedades

IUPAC Name |

3,4-difluoro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O3/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOOBUWKTOCYKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374262 | |

| Record name | 3,4-difluoro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189283-51-0 | |

| Record name | 3,4-difluoro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 189283-51-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.